

# Physicochemical Profiling & Characterization of N,N-Dimethylmorpholine-2-carboxamide

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## Compound of Interest

Compound Name: *N,N-dimethylmorpholine-2-carboxamide*

CAS No.: 135072-23-0

Cat. No.: B166608

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## Executive Summary

In the landscape of modern medicinal chemistry, **N,N-dimethylmorpholine-2-carboxamide** (CAS: 1361115-06-1, HCl salt) represents a strategic scaffold for physicochemical optimization. Unlike its symmetric isomer (the 4-carboxamide urea derivative), the 2-carboxamide derivative preserves the secondary amine functionality at the N4 position, allowing for further diversification while introducing a polar, metabolic "handle" at the C2 position.

This guide provides a rigorous technical analysis of this compound, focusing on its utility as a solubility-enhancing building block. We explore its ionization behavior, lipophilicity profile, and synthetic accessibility, providing researchers with the self-validating protocols necessary to integrate this moiety into lead optimization campaigns.

## Molecular Identity & Structural Analysis[1][2][3]

The compound consists of a morpholine saturated heterocycle substituted at the C2 position with a dimethylcarboxamide group. The structural integrity hinges on the chair conformation of the morpholine ring, which minimizes steric strain.[1]

Property	Specification
IUPAC Name	N,N-dimethylmorpholine-2-carboxamide
Common Name	Morpholine-2-carboxylic acid dimethylamide
CAS Number	1361115-06-1 (Hydrochloride salt)
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> (Free Base)
Molecular Weight	158.20 g/mol (Free Base); 194.66 g/mol (HCl)
SMILES	CN(C)C(=O)C1CNCCO1
Chiral Center	C2 (Available as racemic or enantiopure R/S)

## Physicochemical Core Properties

### Ionization Constant (pKa)

The defining feature of this molecule is the basicity of the N4 secondary amine.

- **Morpholine Baseline:** Unsubstituted morpholine has a pKa of approximately 8.36.
- **Inductive Effect:** The carboxamide group at C2 exerts a localized electron-withdrawing inductive effect (-I) through the sigma bond framework.
- **Predicted pKa:** This effect lowers the electron density on the N4 nitrogen, shifting the predicted pKa to the 6.8 – 7.4 range.
- **Implication:** At physiological pH (7.4), a significant fraction of the molecule exists in the non-ionized state compared to unsubstituted morpholine, potentially improving passive membrane permeability while retaining solubility.

### Lipophilicity (LogP/LogD)

- **Predicted LogP:** ~ -0.5 to 0.2.
- **Nature:** The molecule is amphiphilic but leans toward hydrophilicity due to the ether oxygen, the amide carbonyl, and the secondary amine.

- LogD (pH 7.4): Given the pKa shift, the distribution coefficient (LogD) will track closely with LogP, making this a "solubility-first" fragment ideal for lowering the overall lipophilicity of greasy pharmacophores.

## Solubility Profile

- Water: Highly soluble (>50 mg/mL expected for HCl salt).
- Organics: Soluble in DCM, MeOH, DMSO; limited solubility in non-polar alkanes (Hexane).

## Technical Workflows

### Synthesis Protocol: Amide Coupling Route

To ensure high purity and prevent polymerization, a protected route using N-Boc-morpholine-2-carboxylic acid is recommended over direct coupling.

Reagents:

- N-Boc-morpholine-2-carboxylic acid
- Dimethylamine (2.0 M in THF)
- HATU (Coupling Agent)
- DIPEA (Base)<sup>[2][3]</sup>
- DCM/DMF (Solvent)
- 4M HCl in Dioxane (Deprotection)

Step-by-Step Methodology:

- Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes.
- Coupling: Add Dimethylamine (1.5 eq) dropwise. Allow warming to RT and stir for 4–6 hours. Monitor by LC-MS for intermediate formation.

- Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO<sub>3</sub>, and brine. Dry organic layer over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Deprotection: Redissolve the crude Boc-intermediate in DCM. Add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours (monitor for gas evolution cessation and precipitate formation).
- Isolation: Filter the resulting white precipitate (**N,N-dimethylmorpholine-2-carboxamide HCl**). Wash with Et<sub>2</sub>O to remove non-polar impurities.

## Visualization: Synthesis Pathway



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Caption: Step-wise synthesis via Boc-protection strategy to ensure regioselectivity and purity.

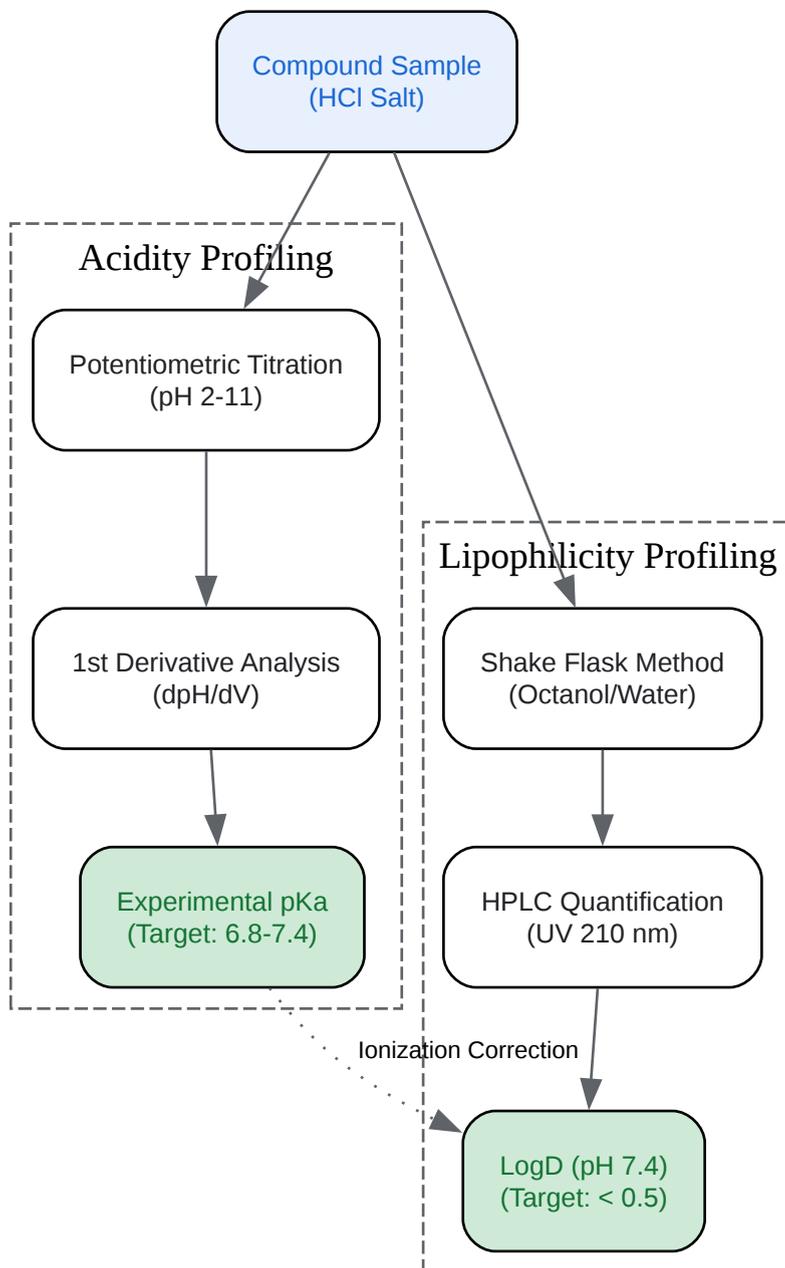
## Characterization Protocol: pKa Determination

Do not rely solely on software predictions. For accurate SAR integration, determine the experimental pKa using potentiometric titration.

Protocol:

- Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).
- Titrant: Use 0.1 M standardized KOH.
- Execution: Perform titration from pH 2.0 to pH 11.0 at 25°C under inert N<sub>2</sub> atmosphere.
- Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa of the N4-ammonium.
- Validation: The first derivative of the titration curve ( ) should yield a sharp peak at the equivalence point.

## Visualization: Characterization Logic



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Caption: Integrated workflow for determining ionization (pKa) and distribution (LogD) constants.

## Applications in Drug Design

The **N,N-dimethylmorpholine-2-carboxamide** motif serves as a superior bioisostere for:

- Proline Amides: Mimics the turn geometry of proline but adds a solubilizing ether oxygen.
- Piperazine Derivatives: Reduces basicity (and potential hERG liability) compared to piperazines while maintaining the saturated heterocycle topology.
- FBDD: As a fragment, it offers a "solubility vector" (the morpholine face) and a "growth vector" (the N4 amine) for linking to aromatic scaffolds.

## References

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